ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate
Description
Ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate is a quinoline-based heterocyclic compound featuring a 4-chlorophenoxy substituent at position 6, a hydroxyl group at position 4, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)13-9-21-15-8-14(20)16(7-12(15)17(13)22)25-11-5-3-10(19)4-6-11/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAODDXGWPYIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro and phenoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using chlorine gas or thionyl chloride, while the phenoxy group can be introduced using phenol derivatives in the presence of a base.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. Key steps include:
Bulk Synthesis of Quinoline Derivatives: Utilizing high-pressure reactors and automated systems to ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous testing using techniques like HPLC, NMR, and mass spectrometry to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 7
The chlorine atom at position 7 undergoes nucleophilic displacement under basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Piperazine substitution | DMF, K₂CO₃, 80°C, 12 h | 7-piperazinyl derivatives | 68–72% |
| Amine alkylation | Ethanol, reflux, 6 h | 7-(dialkylamino)quinolines | 55–60% |
This reaction enables the introduction of nitrogen-containing groups critical for enhancing antibacterial activity in fluoroquinolone analogs.
Hydrolysis of the Ethyl Ester Group
The ester moiety at position 3 undergoes hydrolysis to form carboxylic acid derivatives:
| Reagent System | Conditions | Product | Application |
|---|---|---|---|
| 6N HCl | Reflux, 4 h | 3-carboxylic acid derivative | Antibiotic precursor |
| NaOH/H₂O | 60°C, 2 h | Water-soluble sodium salt intermediate | Synthetic intermediate |
Hydrolyzed products serve as key intermediates for synthesizing bioactive quinolones like ciprofloxacin analogs.
Cross-Coupling Reactions at Position 6
The 4-chlorophenoxy group facilitates palladium-catalyzed coupling:
| Reaction | Catalyst System | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 85°C | 6-aryl/heteroaryl derivatives | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-aminated analogs |
These reactions enable structural diversification for optimizing pharmacokinetic properties .
Functionalization of the 4-Hydroxy Group
The hydroxyl group at position 4 participates in alkylation and acylation:
| Reaction | Reagents | Products | Stability |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 4-methoxyquinoline | Stable under acidic conditions |
| Acetylation | Ac₂O, pyridine, RT | 4-acetoxy derivative | Hydrolyzes in basic media |
Protection/deprotection strategies here are vital for multi-step syntheses .
Halogenation and Electrophilic Substitution
Electrophilic aromatic substitution occurs at position 5 or 8 of the quinoline ring:
| Reagent | Position | Product | Selectivity |
|---|---|---|---|
| Br₂ in CHCl₃ | 5 | 5-bromo derivative | >90% regioselectivity |
| HNO₃/H₂SO₄ | 8 | 8-nitroquinoline | Moderate yield (~45%) |
Halogenated derivatives are precursors for further cross-coupling reactions .
Scientific Research Applications
Agricultural Applications
Herbicide Development
Ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate is primarily recognized for its role as an herbicide. It is part of a class of compounds that inhibit specific enzymes involved in the biosynthesis of amino acids in plants, making it effective against a range of weeds. Its selective action allows for the control of unwanted vegetation without harming crops, which is crucial for sustainable agriculture.
Pesticide Residue Management
The compound has been studied for its residue levels in food products, which is vital for regulatory compliance and consumer safety. Research indicates that understanding the maximum residue limits (MRLs) of such compounds helps in ensuring that agricultural practices remain safe and effective .
Pharmaceutical Applications
Antimicrobial Activity
Research shows that derivatives of quinolinecarboxylates exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, indicating potential use in developing new antimicrobial agents. Studies have demonstrated that modifications to the quinoline structure can enhance activity against resistant strains of bacteria .
Anti-inflammatory Properties
Quinoline derivatives are also being explored for their anti-inflammatory effects. This compound may contribute to formulations aimed at treating inflammatory diseases, with ongoing research focusing on its mechanisms of action and therapeutic potential .
Research Applications
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating metabolic pathways involving quinoline derivatives. Its ability to inhibit specific enzymes allows researchers to study enzyme kinetics and the effects of enzyme inhibition on cellular processes.
Drug Development
The compound's structural features make it a candidate for further modifications aimed at enhancing pharmacological properties. Research into structure-activity relationships (SAR) can lead to the development of more effective drugs with fewer side effects .
Data Table: Applications Overview
Case Studies
-
Herbicide Efficacy Study
A study conducted on various crops demonstrated that this compound effectively reduced weed populations without adversely affecting crop yield. This study highlights the compound's potential role in integrated pest management systems. -
Antimicrobial Testing
In laboratory settings, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The findings suggest that further development could lead to new treatments for bacterial infections, particularly those resistant to current antibiotics. -
Inflammation Model Study
In vivo studies on animal models indicated that formulations containing this compound exhibited significant anti-inflammatory effects, paving the way for clinical trials aimed at chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria.
Pathway Modulation: It may interfere with signaling pathways by binding to receptor tyrosine kinases, thereby modulating cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-(4-chlorophenoxy) group distinguishes this compound from other quinolinecarboxylates. Key analogs include:
Impact of 4-Chlorophenoxy Group:
- The 4-chlorophenyl group may enhance π-π stacking interactions in biological targets, a feature absent in non-aromatic substituents .
Substituent Variations at Position 4
The 4-hydroxy group is a common feature in bioactive quinolines (e.g., antimicrobial agents). However, analogs with 4-oxo or 4-acetamido groups exhibit distinct properties:
Hydroxyl vs. Oxo Groups :
Challenges :
- Introducing the 4-chlorophenoxy group requires precise control of reaction conditions to avoid side reactions (e.g., hydrolysis of the ester group).
Physicochemical Data
- Lipophilicity: The 4-chlorophenoxy group increases logP compared to fluoro or chloro analogs, suggesting improved membrane permeability .
- Solubility : Hydroxyl and ester groups enhance aqueous solubility relative to fully halogenated derivatives (e.g., compounds with similarity scores <0.85) .
Biological Activity
Ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinolinecarboxylate class, characterized by a quinoline ring substituted with various functional groups. Its molecular formula is , and it exhibits properties that suggest potential antibacterial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of quinolinecarboxylates, including this compound, exhibit antimicrobial properties . The mechanism is primarily attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. A study demonstrated that modifications in the structure of quinolone derivatives could enhance their potency against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the impact of this compound on cancer cell lines. For example, it was tested against human breast cancer cells (MCF-7) and showed considerable cytotoxic effects with an IC50 value indicating effective concentration levels for inducing apoptosis in these cells . The compound's ability to induce cell cycle arrest at the G2/M phase was also noted, suggesting a mechanism that disrupts normal cell division.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Modifications at the 6-position of the quinoline ring significantly influence its antibacterial efficacy. For instance, substituents such as halogens enhance lipophilicity and improve cell membrane penetration, thereby increasing bioactivity .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of this compound against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested strains, demonstrating promising activity comparable to standard antibiotics .
Study 2: Cancer Cell Inhibition
In vitro studies on human cancer cell lines revealed that this compound could inhibit proliferation effectively. The study reported an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of treatment. Flow cytometry analysis indicated that treated cells underwent significant apoptosis, confirming the compound's potential as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 269.66 for the parent compound) and detects fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangements, such as intermolecular hydrogen bonds (C–H⋯O/Cl) and packing motifs in derivatives .
- Elemental Analysis : Confirms purity and empirical formula (e.g., C₁₂H₉Cl₂NO₄) .
How can researchers address regioselectivity challenges during N-alkylation or arylation of the quinoline core?
Advanced
Regioselectivity in alkylation is influenced by:
- Steric and Electronic Effects : Bulky substituents at position 1 or 8 direct alkylation to less hindered sites.
- Catalytic Systems : Bu₄NI promotes O-ethylation, while palladium catalysts enable selective C–H functionalization .
- Solvent Polarity : Polar solvents stabilize charged intermediates, favoring specific transition states. For example, DMSO stabilizes oxyanions, enhancing O-alkylation .
- Temperature Control : Lower temperatures (≤60°C) reduce kinetic competition, favoring thermodynamically stable products.
What strategies are effective in isolating and characterizing by-products formed during synthesis?
Q. Advanced
- Chromatographic Separation : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates by-products like N-ethylated derivatives .
- Crystallographic Analysis : Single-crystal X-ray diffraction identifies unexpected products, such as triazole-substituted derivatives formed via click chemistry .
- Kinetic Studies : Monitoring reaction progress via TLC or HPLC reveals time-dependent by-product formation, enabling optimization of reaction duration .
What in vitro models are used to assess the antimicrobial activity of derivatives?
Q. Basic
- Bacterial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are tested via broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Fungal Assays : Antifungal activity against C. albicans is evaluated using agar diffusion methods .
- Control Compounds : Ciprofloxacin and fluconazole serve as positive controls for bacterial and fungal assays, respectively .
How do structural modifications at position 3 or 6 influence biological activity?
Q. Advanced
- Triazole Substitutions : Introducing 1,2,3-triazole at position 3 via click chemistry enhances activity against methicillin-resistant S. aureus (MRSA) by improving membrane permeability .
- 4-Chlorophenoxy Group at Position 6 : Increases lipophilicity, enhancing penetration into bacterial cells but may reduce solubility. Derivatives with electron-withdrawing groups (e.g., nitro) show improved MICs against P. aeruginosa .
- Hydroxy Group at Position 4 : Critical for metal chelation (e.g., Mg²⁺ in DNA gyrase inhibition). Ethyl esterification at this position reduces activity, suggesting free hydroxyl is essential .
What crystallographic features explain the stability of this compound and its derivatives?
Q. Basic
- Intermolecular Interactions : C–H⋯O (3.06–3.54 Å) and C–H⋯Cl (3.43–3.74 Å) hydrogen bonds stabilize crystal packing .
- Planar Quinoline Core : Facilitates π-π stacking, observed in derivatives with aromatic substituents .
- Torsional Angles : Substituents at position 6 (e.g., 4-chlorophenoxy) induce torsional strain (∼15°), affecting solubility and melting points .
How can discrepancies in reported synthetic yields be resolved?
Q. Advanced
- Replication Under Controlled Conditions : Standardize solvent purity (e.g., anhydrous DMSO), reaction atmosphere (N₂), and catalyst batch .
- By-Product Analysis : Use LC-MS to quantify minor products (e.g., N-ethylated by-products) that may skew yield calculations .
- Statistical Optimization : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, catalyst loading) .
What stability considerations are critical for long-term storage of this compound?
Q. Basic
- Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the ester group .
- Light Exposure : Amber vials reduce photodegradation, particularly for nitro-substituted derivatives .
- Temperature : Stable at 2–8°C for >12 months; avoid freezing to prevent crystallization-induced phase separation .
How can computational methods support the study of this compound’s reactivity and interactions?
Q. Advanced
- Density Functional Theory (DFT) : Predicts regioselectivity in alkylation by calculating transition-state energies for O vs. N pathways .
- Molecular Dynamics (MD) : Simulates binding to bacterial DNA gyrase, identifying key residues (e.g., Ser84 in E. coli gyrase) for mutagenesis studies .
- Docking Studies : Models interactions with fungal CYP51 (lanosterol 14α-demethylase) to guide antifungal derivative design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
